molecular formula C11H19NO4 B140292 (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 95715-87-0

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B140292
CAS No.: 95715-87-0
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
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Description

®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound that has gained significant attention in the field of organic chemistry. It is known for its role as a versatile intermediate in the synthesis of various enantiopure compounds. The compound’s unique structure, which includes an oxazolidine ring, makes it a valuable building block in the synthesis of natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the use of Garner’s aldehyde as a key intermediate. Garner’s aldehyde is prepared from L-serine through a series of reactions, including protection of the amino group, formation of the oxazolidine ring, and subsequent oxidation to introduce the formyl group . The reaction conditions often involve the use of mild oxidizing agents and protecting groups to ensure the stability of the chiral center.

Industrial Production Methods

Industrial production of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiopure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.

    Industry: The compound is used in the production of fine chemicals and advanced materials, including chiral catalysts and ligands.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral intermediate. The compound’s oxazolidine ring and formyl group allow it to participate in various chemical reactions, facilitating the formation of complex molecules with high enantiomeric purity. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: Similar in structure but with a benzyl group instead of a tert-butyl group.

    (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: The enantiomer of the compound, with opposite chirality.

    ®-tert-butyl 4-hydroxy-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific combination of a tert-butyl group, formyl group, and oxazolidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in the synthesis of enantiopure compounds.

Properties

IUPAC Name

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914847
Record name tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95715-87-0
Record name (R)-Garner aldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95715-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095715870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected
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Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (R)-(+)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a solution of (36) (80 mg, 0.346 mmol) stirring in CH2Cl2 (2 mL), under a nitrogen atmosphere, was added pyridinium chlorochromate (150 mg, 0.694 mmol). The reaction mixture was allowed to stir overnight then filtered through a plug of silica gel. The crude aldehyde was carried on to the following step.
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Synthesis routes and methods II

Procedure details

The 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (6.42 g, 24.97 mmol) obtained in the above-described reaction was dissolved in toluene (50 ml) and cooled to −78° C.; subsequently, a toluene solution of diisobutylaluminum hydride (0.93 M) was slowly added dropwise. After 30 minutes, methanol was added to the mixture and the reaction was stopped; a 10% potassium sodium tartrate solution (150 ml) was further added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting concentrate was purified by silica gel column chromatography to produce tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (4.22 g, 74% yield).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 3
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 4
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 5
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 6
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

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